Aurein 2.2

Antimicrobial peptide Membrane permeabilization Staphylococcus aureus

Aurein 2.2 is a cationic, amidated antimicrobial peptide of 15–16 residues (sequence GLFDIVKKVVGALGSL-CONH₂) secreted from the dorsal glands of the Australian bell frogs Litoria aurea and Litoria raniformis. It belongs to the larger aurein peptide family (aureins 1–5) and exhibits broad-spectrum antibacterial activity, particularly against Gram-positive pathogens including Staphylococcus aureus and Staphylococcus epidermidis.

Molecular Formula C76H131N19O19
Molecular Weight 1615.0 g/mol
Cat. No. B12376684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAurein 2.2
Molecular FormulaC76H131N19O19
Molecular Weight1615.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)CN
InChIInChI=1S/C76H131N19O19/c1-16-45(14)63(95-71(109)54(34-59(100)101)91-70(108)53(33-47-24-18-17-19-25-47)90-69(107)52(32-41(6)7)84-56(97)35-79)76(114)94-61(43(10)11)74(112)87-48(26-20-22-28-77)67(105)86-49(27-21-23-29-78)68(106)92-62(44(12)13)75(113)93-60(42(8)9)73(111)82-36-57(98)83-46(15)65(103)89-51(31-40(4)5)66(104)81-37-58(99)85-55(38-96)72(110)88-50(64(80)102)30-39(2)3/h17-19,24-25,39-46,48-55,60-63,96H,16,20-23,26-38,77-79H2,1-15H3,(H2,80,102)(H,81,104)(H,82,111)(H,83,98)(H,84,97)(H,85,99)(H,86,105)(H,87,112)(H,88,110)(H,89,103)(H,90,107)(H,91,108)(H,92,106)(H,93,113)(H,94,114)(H,95,109)(H,100,101)/t45-,46-,48-,49-,50-,51-,52-,53-,54-,55-,60-,61-,62-,63-/m0/s1
InChIKeyRHKXKZPHWWEIOV-UJOXCNDQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Aurein 2.2 Antimicrobial Peptide Procurement: Verified Sequence, Activity, and Source


Aurein 2.2 is a cationic, amidated antimicrobial peptide of 15–16 residues (sequence GLFDIVKKVVGALGSL-CONH₂) secreted from the dorsal glands of the Australian bell frogs Litoria aurea and Litoria raniformis [1]. It belongs to the larger aurein peptide family (aureins 1–5) and exhibits broad-spectrum antibacterial activity, particularly against Gram-positive pathogens including Staphylococcus aureus and Staphylococcus epidermidis [2]. Aurein 2.2 has been characterized as a moderate antibacterial agent that disrupts bacterial membranes through the formation of selective ion pores, while also demonstrating anticancer activity against certain cell lines [3].

Why Aurein 2.2 Cannot Be Replaced with Generic Aurein Peptides: Single-Residue Differences Produce Measurable Functional Divergence


Within the aurein peptide family, compounds differing by a single amino acid substitution can exhibit quantifiably distinct membrane interaction, antimicrobial potency, and leakage induction profiles. Aurein 2.2 (Leu¹³) and aurein 2.3 (Ile¹³) differ by only one residue yet display differentiated activity in membrane leakage assays and bacterial inhibition [1]. Similarly, closely related peptides such as aurein 1.2 and citropin 1.1 demonstrate overlapping but non-identical antibacterial spectra and varying membrane insertion behaviors [2]. Generic substitution without empirical verification of the specific sequence variant introduces uncontrolled variables that can compromise experimental reproducibility and translational relevance. The following quantitative evidence substantiates the non-interchangeable nature of Aurein 2.2 relative to its closest structural analogs.

Quantitative Differentiation of Aurein 2.2: Evidence-Based Procurement Decision Criteria


Aurein 2.2 vs. Aurein 2.3: Differential Membrane Leakage Induction in Staphylococcus aureus

Aurein 2.2 induces greater membrane leakage than aurein 2.3 in Staphylococcus aureus C622 as determined by the DiSC₃5 membrane depolarization assay [1]. The only structural difference between these two peptides is a single Leu→Ile substitution at residue 13, demonstrating that even a conservative hydrophobic substitution modulates functional membrane interaction.

Antimicrobial peptide Membrane permeabilization Staphylococcus aureus

Aurein 2.2 Exhibits Moderately Broad Gram-Positive MIC Range with Differential Bacterial Selectivity

Aurein 2.2 demonstrates a minimum inhibitory concentration (MIC) range of 15–25 µg/mL against Staphylococcus aureus . Comparative studies across bacterial species indicate that all aurein peptides, including aurein 2.2, are significantly less active against Bacillus cereus than against S. aureus and S. epidermidis [1]. This species-dependent potency profile distinguishes aurein 2.2 from broader-spectrum amphibian peptides such as temporin L, which exhibits both greater potency and a broader antibacterial spectrum than aurein 2.5 [2].

MIC determination Gram-positive bacteria Antimicrobial susceptibility

ATP Synthase Inhibition Profile: Aurein 2.2 Demonstrates Partial Inhibition Distinct from Other Amphibian Peptides

In a comparative screen of 12 amphibian antimicrobial peptides against purified E. coli F₁ and membrane-bound F₁F₀ ATP synthase, aurein 2.2 exhibited partial inhibition, in contrast to MRP-amide which inhibited essentially completely (~96% inhibition) and carein 1.8 which showed no inhibition (0%) [1]. The presence of an amide group at the C-terminus was found to be critical for potent inhibition, contributing ~20–40% additional inhibition across peptides [1]. Aurein 2.2 also abrogated E. coli growth, whereas maculatin 1.1 and magainin II did not affect growth under the same conditions [1].

ATP synthase inhibition E. coli Mechanism of action

Analogues 73 and 77: Enhanced Potency (MIC 4 µg/mL) and Mechanistic Divergence from Parent Aurein 2.2

Analogues of aurein 2.2 (peptides 73 and 77), engineered to be rich in arginine and tryptophan with increased charge (+2 → +3) and slightly elevated hydrophobic moment, exhibit MICs of 4 µg/mL against S. aureus [1]. This represents a 4–6 fold improvement over the parent aurein 2.2 MIC of 15–25 µg/mL . Time-kill assays confirmed that peptides 73 and 77 kill bacteria more effectively than aurein 2.2 [1]. Notably, mechanistic studies revealed that these analogues do not function by membrane perturbation, unlike the parent peptide, but instead act as cell-penetrating peptides with intracellular targets [1].

Peptide analogue development MIC enhancement Structure-activity relationship

Membrane Orientation: Amidation-Dependent Insertion in PC/PG Bilayers Distinguishes Aurein 2.2 from Carboxy-Terminal Variants

Oriented circular dichroism (OCD) studies in 1:1 DMPC/DMPG lipid bilayers demonstrate that amidated aurein peptides (aurein 2.2 and aurein 2.3) readily insert into membranes over a concentration range of P/L = 1:15–1:120, whereas the carboxy C-terminal analog of aurein 2.3 requires a threshold P/L* between 1:80 and 1:120 for insertion [1]. This finding establishes that C-terminal amidation—a feature present in native aurein 2.2—is a critical determinant of membrane insertion efficiency in physiologically relevant mixed lipid systems.

Membrane biophysics Oriented circular dichroism Peptide-lipid interaction

Anticancer Activity: Single-Cell Membrane Permeabilization of MCF-7 Breast Adenocarcinoma Cells

In a microfluidic single-cell study monitoring calcein efflux from MCF-7 human breast adenocarcinoma cells, aurein 2.2 was evaluated alongside melittin and aurein 1.2 [1]. The study employed hydrodynamic trapping to isolate hundreds of individual cells for parallel analysis, enabling observation of heterogeneous cellular responses to membranolytic anticancer peptides [1]. Aurein 2.2 demonstrated loss of membrane integrity in MCF-7 cells, consistent with its membranolytic mechanism, though quantitative comparisons between peptides were not numerically specified in the available abstract.

Anticancer peptide Single-cell analysis MCF-7 cells

Validated Research and Industrial Application Scenarios for Aurein 2.2 Procurement


Structure-Activity Relationship (SAR) Studies Using Aurein 2.2 as a Parent Scaffold

Aurein 2.2 serves as a validated parent compound for SAR studies aimed at enhancing antimicrobial potency. Analogues 73 and 77, engineered with increased charge (+2 → +3) and modified hydrophobic moment, achieved MICs of 4 µg/mL—a 4–6 fold improvement over the parent peptide [1]. Procurement of native aurein 2.2 enables researchers to systematically investigate how sequence modifications alter both potency and mechanism, as these analogues were found to function via intracellular targeting rather than membrane perturbation [1].

Membrane Biophysics Investigations of Peptide-Lipid Interactions

Aurein 2.2 is extensively characterized in terms of its structure and membrane interaction in defined lipid systems, making it a reference compound for membrane biophysics studies. Oriented CD and ³¹P NMR data demonstrate that aurein 2.2 readily inserts into PC/PG bilayers (model Gram-positive bacterial membranes) but exhibits reduced insertion in PE/PG bilayers (model B. cereus membranes), correlating with species-dependent MIC differences [2]. This established structure-activity-membrane correlation provides a benchmark for evaluating novel membrane-active peptides.

Mechanistic Studies of ATP Synthase Inhibition by Amphibian Peptides

Aurein 2.2 exhibits partial inhibition of E. coli ATP synthase and abrogates E. coli growth, distinguishing it from peptides like MRP-amide (~96% inhibition, IC₅₀ ~3.25 µM) and carein 1.8 (0% inhibition) [3]. Procurement of aurein 2.2 enables comparative studies of the contribution of ATP synthase inhibition to overall antimicrobial activity, particularly in the context of C-terminal amidation effects (amide groups contribute ~20–40% additional inhibition) [3].

Analogue Development and Formulation for In Vivo Efficacy Studies

Aurein 2.2-derived peptides (e.g., peptide 73) have been advanced to in vivo efficacy testing in murine cutaneous abscess models. Formulated peptide 73 reduced abscess size by 36% and bacterial loads by 2.2-fold compared to aurein 2.2Δ3, while micelle-encapsulated formulations (73c and D-73) further reduced abscess sizes by 85% and 63%, respectively, with bacterial load reductions of 510- and 9-fold [4]. Procurement of aurein 2.2 provides the foundational sequence for developing and benchmarking such advanced formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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